molecular formula C17H18ClNO2S B2857573 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396674-38-6

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2857573
CAS No.: 1396674-38-6
M. Wt: 335.85
InChI Key: QAMLGPWHJNXAQM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine ring substituted with a thiophen-2-yl group at the 4-position and an ethanone moiety linked to a 4-chlorophenoxy group. This structure combines aromatic (chlorophenoxy, thiophene) and heterocyclic (piperidine) components, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling strategies, to assemble the piperidine-thiophene core and attach the chlorophenoxy-ethanone moiety .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-14-3-5-15(6-4-14)21-12-17(20)19-9-7-13(8-10-19)16-2-1-11-22-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMLGPWHJNXAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.

    Formation of the Piperidinyl Intermediate: The thiophen-2-yl group is introduced to piperidine through a nucleophilic substitution reaction.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the piperidinyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the ethanone-piperidine framework but differ in substituents. Key examples include:

Compound Name Key Substituents Biological/Functional Relevance Reference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28) Tetrazole ring at aryl position Potential antimicrobial/antioxidant
MK47 (RTC536) 4-(Trifluoromethyl)phenylpiperazine, thiophen-2-yl CNS-targeting (e.g., receptor ligands)
2-(4-Chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethylazetidin-3-yl)methyl)acetamide Dual 4-chlorophenoxy groups, azetidine ATF4 inhibitors (cancer therapy)
1-[4-(Thiophen-2-yl)piperidin-1-yl]-2-phenylethanone Phenyl instead of 4-chlorophenoxy Model for SAR studies

Key Observations :

  • Thiophene vs. Tetrazole : The thiophen-2-yl group in the target compound enhances π-π stacking interactions in receptor binding compared to tetrazole-containing analogues, which may prioritize hydrogen bonding .
  • Chlorophenoxy vs. Trifluoromethylphenyl: The 4-chlorophenoxy group improves lipophilicity and membrane permeability relative to polar trifluoromethylphenyl derivatives, impacting bioavailability .
  • Piperidine vs.
Physicochemical Properties
  • Melting Point: Similar piperidine-ethanone derivatives exhibit melting points of 158–163°C (e.g., ), suggesting the target compound may fall within this range.
  • Isomerization: Variable-temperature NMR studies (e.g., ) reveal that ethanone-linked piperidine compounds undergo isomerization with energy barriers ~67 kJ/mol, impacting stability in solution.
  • Spectral Data: IR and NMR profiles would align with analogues, showing carbonyl stretches ~1700 cm⁻¹ and distinct aromatic proton shifts for thiophene (δ 6.8–7.4 ppm) and chlorophenoxy (δ 7.2–7.6 ppm) groups .

Biological Activity

2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a chlorophenoxy group and a thiophenyl-substituted piperidine, which are known to influence various biological interactions. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is C19H22ClNO2SC_{19}H_{22}ClNO_2S. The compound's structure can be summarized as follows:

Component Description
Chlorophenoxy Group Affects lipophilicity and receptor binding.
Piperidine Ring Provides a basic nitrogen atom for interaction with biological targets.
Thiophenyl Group Enhances biological activity through electron donation.

Synthesis Methods

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves several steps:

  • Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent under basic conditions.
  • Synthesis of the Thiophenyl Piperidine Intermediate : Reaction of thiophene with piperidine in a catalytic environment.
  • Coupling Reaction : Final coupling of the chlorophenoxy intermediate with the thiophenyl piperidine intermediate under specific conditions.

These synthetic routes have been optimized for yield and purity, allowing for further exploration of the compound's biological properties .

The biological activity of 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is primarily mediated through its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit various biological pathways associated with disease processes. The compound may modulate enzyme activity by binding to active sites or allosteric sites, leading to altered metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives similar to 2-(4-Chlorophenoxy)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone possess significant antimicrobial properties. For example, compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

In a study evaluating various synthesized compounds, some demonstrated notable cytotoxic effects against cancer cell lines. Specifically, one analog exhibited an IC50 value of 700 nM in a 17β-HSD Type 3 assay, indicating potential as an anticancer agent . The mechanism involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. It has shown effectiveness as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • In Vitro Studies : A series of piperidine-derived compounds were evaluated for their inhibitory effects on cancer cell proliferation. One compound showed a significant reduction in cell viability at low concentrations.
  • In Vivo Studies : Animal models treated with similar compounds displayed reduced tumor growth rates compared to control groups, suggesting a potential therapeutic application in oncology.

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